Spectroscopic Characterization of 4-Benzyloxy-5-methoxy-2-nitrotoluene: A Predictive Guide
Spectroscopic Characterization of 4-Benzyloxy-5-methoxy-2-nitrotoluene: A Predictive Guide
This technical guide provides a detailed predictive analysis of the spectral data for 4-Benzyloxy-5-methoxy-2-nitrotoluene, a key intermediate in various synthetic pathways. In the absence of publicly available experimental spectra for this specific compound, this document serves as an in-depth, experience-driven resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), coupled with spectral data from closely related analogues, we can confidently predict the spectral characteristics of the title compound. This allows for its unambiguous identification and characterization in a research setting.
Rationale for Predictive Spectroscopic Analysis
In modern chemical research, the synthesis of novel compounds often outpaces the public deposition of their full analytical data. However, the need for robust characterization remains paramount for patent applications, publications, and regulatory submissions. A predictive approach, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, provides a scientifically rigorous framework for the tentative identification of new chemical entities. This guide will systematically deconstruct the structure of 4-Benzyloxy-5-methoxy-2-nitrotoluene to forecast its spectral signatures.
The analytical workflow for characterizing a novel compound like 4-Benzyloxy-5-methoxy-2-nitrotoluene is a multi-step process that involves isolation, purification, and spectroscopic analysis.
Caption: Workflow for the Characterization of a Novel Compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be highly informative due to the distinct electronic environments of the protons in 4-Benzyloxy-5-methoxy-2-nitrotoluene. The predicted chemical shifts are tabulated below, with detailed justifications following.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |
| H-3 | ~7.5 - 7.7 | s | Singlet due to no adjacent protons. Deshielded by the ortho-nitro group. |
| H-6 | ~6.8 - 7.0 | s | Singlet due to no adjacent protons. Shielded by the para-benzyloxy and meta-methoxy groups. |
| -OCH₃ | ~3.9 - 4.1 | s | Typical chemical shift for an aryl methyl ether. |
| -CH₂- | ~5.1 - 5.3 | s | Deshielded by both the adjacent oxygen and the phenyl ring. |
| Phenyl protons of benzyl group | ~7.3 - 7.5 | m | Complex multiplet for the five protons of the benzyl group. |
| -CH₃ | ~2.3 - 2.5 | s | Typical chemical shift for a methyl group on a nitro-aromatic ring. |
Justification of Predicted ¹H NMR Chemical Shifts:
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Aromatic Protons (H-3 and H-6): The protons on the nitrotoluene ring are in electronically distinct environments. The proton at the 3-position is ortho to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift to approximately 7.5-7.7 ppm. Conversely, the proton at the 6-position is para to the electron-donating benzyloxy group and meta to the methoxy group, leading to increased shielding and an upfield shift to around 6.8-7.0 ppm. Both signals are expected to be singlets as they lack adjacent protons for spin-spin coupling.
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Methoxy Protons (-OCH₃): The methoxy group protons are expected to appear as a sharp singlet in the range of 3.9-4.1 ppm, a characteristic region for methoxy groups attached to an aromatic ring.
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Benzylic Protons (-CH₂-): The two protons of the benzylic methylene bridge are chemically equivalent and will appear as a singlet. Their position at ~5.1-5.3 ppm is due to the deshielding effects of the adjacent oxygen atom and the phenyl ring.
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Benzyl Phenyl Protons: The five protons on the phenyl ring of the benzyloxy group will likely appear as a complex, overlapping multiplet around 7.3-7.5 ppm, which is typical for a monosubstituted benzene ring.
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Toluene Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to resonate as a singlet at approximately 2.3-2.5 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 4-Benzyloxy-5-methoxy-2-nitrotoluene is predicted to show 12 distinct signals, corresponding to the 12 unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C-1 (-CH₃) | ~145 - 150 | Attached to the nitro group, deshielded. |
| C-2 (-NO₂) | ~140 - 145 | Attached to the nitro group, deshielded. |
| C-3 | ~108 - 112 | Shielded by adjacent electron-donating groups. |
| C-4 (-OBn) | ~150 - 155 | Attached to oxygen, deshielded. |
| C-5 (-OCH₃) | ~148 - 152 | Attached to oxygen, deshielded. |
| C-6 | ~100 - 105 | Shielded by adjacent electron-donating groups. |
| -OCH₃ | ~55 - 60 | Typical for an aryl methyl ether carbon. |
| -CH₂- | ~70 - 75 | Typical for a benzylic ether carbon. |
| C-ipso (benzyl) | ~135 - 138 | Quaternary carbon of the benzyl ring. |
| C-ortho (benzyl) | ~127 - 129 | Protons attached, in a typical aromatic region. |
| C-meta (benzyl) | ~128 - 130 | Protons attached, in a typical aromatic region. |
| C-para (benzyl) | ~127 - 129 | Proton attached, in a typical aromatic region. |
| -CH₃ | ~15 - 20 | Typical for a methyl group on an aromatic ring. |
Justification of Predicted ¹³C NMR Chemical Shifts:
The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom.
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Aromatic Carbons: Carbons attached to electronegative atoms like oxygen and nitrogen will be deshielded and appear at higher chemical shifts (downfield). Therefore, C-2, C-4, and C-5 are predicted to be in the 140-155 ppm range. The carbons at positions 3 and 6, being shielded by the electron-donating ether groups, will appear further upfield. The quaternary carbons (C-1, C-2, C-4, C-5, and C-ipso of the benzyl group) are expected to have weaker signals.
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Aliphatic Carbons: The methoxy carbon (-OCH₃) is expected around 55-60 ppm. The benzylic carbon (-CH₂-) will be further downfield at approximately 70-75 ppm due to the influence of the adjacent oxygen and aromatic ring. The toluene methyl carbon (-CH₃) will be the most shielded, appearing around 15-20 ppm.
Predicted IR Spectral Data
The infrared spectrum will reveal the presence of the key functional groups within the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 3000 - 2850 | Stretching |
| Nitro (-NO₂) | 1550 - 1475 and 1360 - 1290 | Asymmetric and Symmetric Stretching |
| C=C Aromatic | 1600 - 1450 | Stretching |
| C-O Ether | 1275 - 1200 and 1075 - 1020 | Asymmetric and Symmetric Stretching |
Justification of Predicted IR Absorptions:
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Nitro Group (-NO₂): The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected at approximately 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
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Ether Linkages (C-O): The presence of two ether linkages (benzyloxy and methoxy) will give rise to strong C-O stretching bands in the fingerprint region, typically between 1275-1020 cm⁻¹.
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Aromatic and Aliphatic C-H: The spectrum will also feature C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹).
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Aromatic C=C: Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
Predicted Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.
| Ion | Predicted m/z | Identity |
| [M]⁺ | 273 | Molecular Ion |
| [M - NO₂]⁺ | 227 | Loss of a nitro group |
| [M - OCH₃]⁺ | 242 | Loss of a methoxy radical |
| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |
Justification of Predicted Mass Spectrum:
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Molecular Ion: The molecular weight of 4-Benzyloxy-5-methoxy-2-nitrotoluene is 273.27 g/mol . A prominent molecular ion peak at m/z = 273 is expected.
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Fragmentation Pattern: The most likely fragmentation pathway for aromatic nitro compounds is the loss of the nitro group (NO₂), which has a mass of 46. This would result in a fragment ion at m/z = 227. Another probable fragmentation is the cleavage of the benzyl C-O bond, leading to the formation of the highly stable tropylium ion at m/z = 91, which is a characteristic peak for compounds containing a benzyl group. The loss of the methoxy radical (·OCH₃, mass 31) could also occur, giving a fragment at m/z = 242.
Experimental Protocols
For the acquisition of the actual spectral data, the following standard protocols are recommended:
¹H and ¹³C NMR Spectroscopy:
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Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
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Transfer the solution to a 5 mm NMR tube.
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Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
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Use tetramethylsilane (TMS) as an internal standard (0 ppm).
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For ¹³C NMR,
